6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one is a chemical compound belonging to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one typically involves the reaction of 4-bromo-1,8-naphthalic anhydride with 2-methoxyethylamine. The reaction mixture is protected from light, heated to 85°C, and refluxed for 15 hours . This method ensures the formation of the desired isoquinolinone structure with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted isoquinolinone derivative.
Scientific Research Applications
6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinolinone-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyethyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 6-Bromo-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one is unique due to the presence of both a bromine atom and a methoxyethyl group
Properties
Molecular Formula |
C12H12BrNO2 |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
6-bromo-2-(2-methoxyethyl)isoquinolin-1-one |
InChI |
InChI=1S/C12H12BrNO2/c1-16-7-6-14-5-4-9-8-10(13)2-3-11(9)12(14)15/h2-5,8H,6-7H2,1H3 |
InChI Key |
DKXRQPKMBDOXJW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.